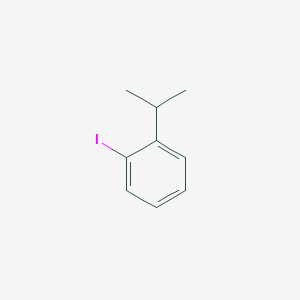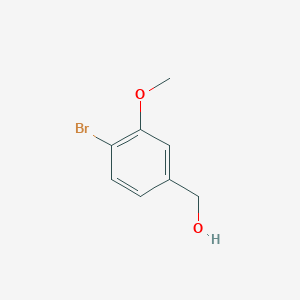
(4-Bromo-3-methoxyphenyl)methanol
Übersicht
Beschreibung
The compound "(4-Bromo-3-methoxyphenyl)methanol" is a brominated and methoxylated phenyl methanol. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structures, and chemical properties. These papers discuss various brominated phenolic compounds and their derivatives, which can offer indirect information about the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds is often achieved through multi-step procedures. For instance, a 7-step synthesis procedure is described for enantiomerically pure diarylethanes, starting from a brominated and chlorinated phenyl ketone . Similarly, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through bromination, oxidation, and esterification, starting from vanillin . These methods suggest that the synthesis of "(4-Bromo-3-methoxyphenyl)methanol" could potentially be achieved through similar bromination and functional group modification strategies.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined to be monoclinic with specific cell dimensions . Another study reported the unusual tetramer formation of (4-methoxyphenyl)diphenylmethanol, linked by hydrogen bonds . These findings suggest that "(4-Bromo-3-methoxyphenyl)methanol" may also form interesting structural motifs due to the presence of bromine and methoxy groups.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be influenced by the presence of bromine, which is a good leaving group in nucleophilic substitution reactions. The synthesis of vicinal haloethers bearing a malononitrile group indicates that methanol can participate in and dominate the reaction outcome . This implies that "(4-Bromo-3-methoxyphenyl)methanol" could undergo similar reactions where methanol acts as a nucleophile or solvent.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are often characterized by their crystalline structure, melting points, and solubility. The crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate is stabilized by various hydrogen bonds and exhibits halogen bonding . These properties are crucial for understanding the behavior of "(4-Bromo-3-methoxyphenyl)methanol" in different environments and could predict its solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties: Bromophenols isolated from the marine alga Rhodomela confervoides, which are structurally related to (4-Bromo-3-methoxyphenyl)methanol, have shown antibacterial activity. Compound 5 in the study was particularly effective against five strains of bacteria (Xu et al., 2003).
Rearrangement Studies: Research involving cationic rearrangement of compounds structurally similar to (4-Bromo-3-methoxyphenyl)methanol has been conducted. These studies contribute to the understanding of chemical reactions and molecular transformations (Hasegawa et al., 1993).
Photosubstitution Reactions: Studies on the photosubstitution of methoxyphenyl phosphates, including compounds related to (4-Bromo-3-methoxyphenyl)methanol, have been conducted. These reactions are significant in understanding light-induced chemical processes (Nakamura et al., 1993).
Asymmetric Synthesis: Research has been done on the asymmetric synthesis of α-hydroxy esters using chiral auxiliaries related to (4-Bromo-3-methoxyphenyl)methanol. This is important in the field of stereoselective synthesis (Jung et al., 2000).
Proton Exchange Membranes: Studies involving monomers containing methoxyphenyl groups, akin to (4-Bromo-3-methoxyphenyl)methanol, have been conducted for the development of proton exchange membranes in fuel cell applications. These studies focus on the balance between proton conductivity and water swelling (Wang et al., 2012).
Total Synthesis of Biologically Active Compounds: The total synthesis of biologically active natural products, starting from compounds similar to (4-Bromo-3-methoxyphenyl)methanol, has been reported. Such syntheses are crucial for the production of pharmaceutical compounds (Akbaba et al., 2010).
Safety And Hazards
“(4-Bromo-3-methoxyphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(4-bromo-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUYHKRDJBTPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543584 | |
| Record name | (4-Bromo-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-methoxyphenyl)methanol | |
CAS RN |
17100-64-0 | |
| Record name | 4-Bromo-3-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17100-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-3-methoxyphenyl)-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

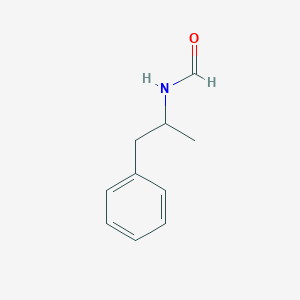
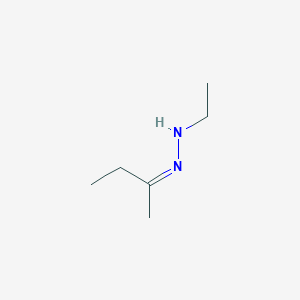
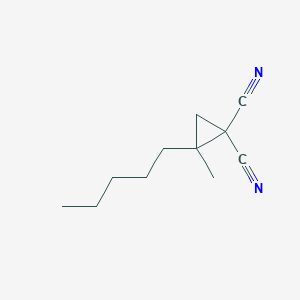
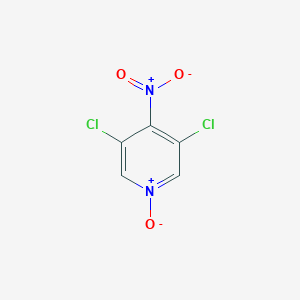
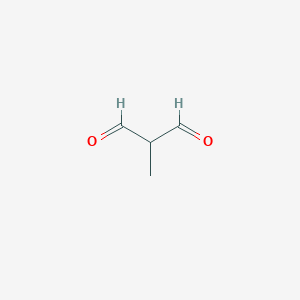
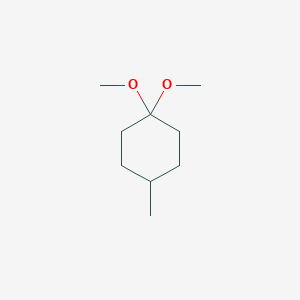
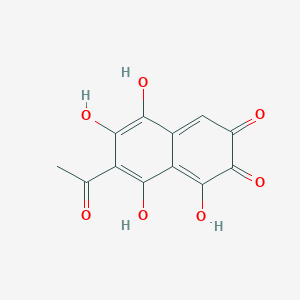
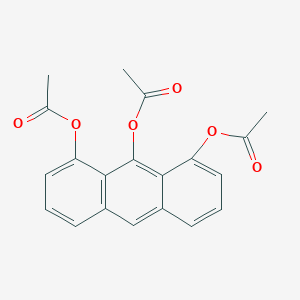

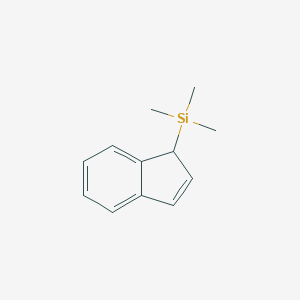
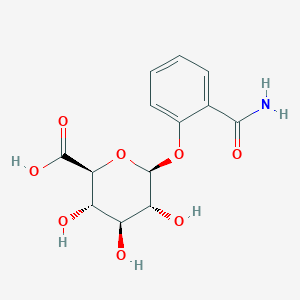
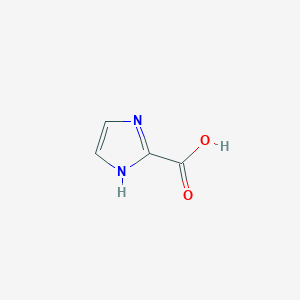
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
